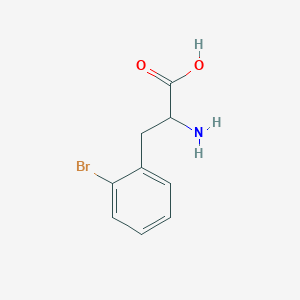

2-Amino-3-(2-bromophenyl)propanoic acid

Übersicht

Beschreibung

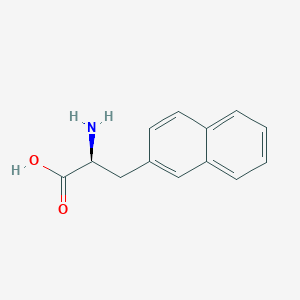

“2-Amino-3-(2-bromophenyl)propanoic acid” is an organic compound with the molecular weight of 244.09 . It is a derivative of phenylalanine in which the amino acid L-phenylalanine has a bromine atom substituted for carbon 4 . The compound is usually in the form of a white or slightly yellow crystalline powder .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-amino-3-(2-bromophenyl)propanoic acid . The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.09 .Wissenschaftliche Forschungsanwendungen

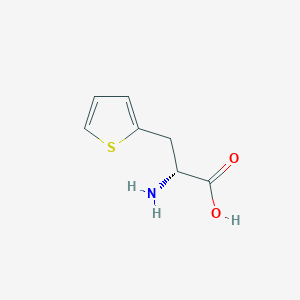

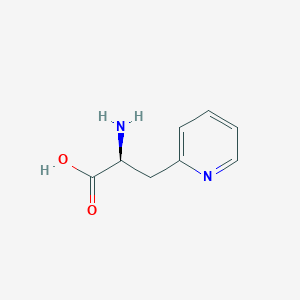

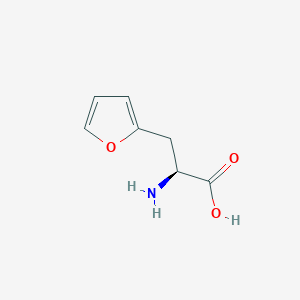

Improved synthesis methods: Racemic 2-amino-3-(heteroaryl)propanoic acids, with a furan or thiophene nucleus, have been synthesized with high yields. This method avoids hydrogenolysis of bromine on the thiophene nucleus, a common issue in such syntheses (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Asymmetric synthesis of fluorinated tyrosine derivatives: A method for synthesizing various fluorinated l-tyrosine and meta-l-tyrosines, which include 2-amino-3-(fluoro-hydroxyphenyl) propanoic acids, has been described (Monclus, Masson, & Luxen, 1995).

Phytotoxic and mutagenic effects: Cinnamic acid derivatives, including 2,3-dibromo-3-phenyl-propanoic acid and related compounds, were evaluated for their phytotoxicity and genotoxicity on Triticum aestivum, revealing various effects on plant growth and metabolism (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

Computational Peptidology: The molecular properties and structures of new antifungal tripeptides, which include 2-amino-3-phenylpropanamido derivatives, were studied using conceptual density functional theory, aiding in the drug design process (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Catalytic asymmetric synthesis: A catalytic asymmetric synthetic route has been developed for a tyrosine derivative (S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid, used in the biosynthesis of tetrahydroisoquinoline alkaloids (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).

Modification of hydrogels for medical applications: Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhancing their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis of novel Pt(II)-complexes: An alanine-based amino acid, 2-amino-3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, was used as a scaffold for synthesizing new platinum complexes with potential dual action in biomedical applications (Riccardi, Capasso, Rozza, Platella, Montesarchio, Di Gaetano, Marzo, Pratesi, Messori, Roviello, & Musumeci, 2019).

Asymmetric biocatalysis: Methylobacterium Y1-6 was used for the chiral catalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, highlighting the potential of microbial biocatalysis in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis and evaluation of novel compounds: Novel amino acid conjugates with nifedipine were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-bromophenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.